molecular formula C12H11N3O3 B2658470 (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid CAS No. 1030553-73-1

(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid

Cat. No.: B2658470
CAS No.: 1030553-73-1
M. Wt: 245.238
InChI Key: ULHXWJCMBYFRPF-UHFFFAOYSA-N
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Description

(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid is a heterocyclic compound that features a fused pyrimidine and benzimidazole ring system. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both pyrimidine and benzimidazole moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, or cinnamic acids at temperatures ranging from 140°C to 200°C . This one-step method yields the desired product along with its derivatives, such as 3-methyl, 4-methyl, 4,4-dimethyl, and 4-phenyl derivatives.

Another green synthesis approach involves the oxidative functionalization of methyl arenes or benzyl derivatives via in situ generated urea. This method uses eco-friendly lactic acid as a catalyst and operates under solvent-free conditions, making it an environmentally benign process .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The green synthesis approach is particularly attractive for industrial applications due to its cost-effectiveness and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild conditions, can oxidize the compound to form various oxidized derivatives.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents can reduce the compound to its corresponding reduced forms.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the compound under basic or acidic conditions to yield substituted products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

    Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar pyrimidine core but lack the fused benzimidazole ring.

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and its derivatives have similar biological activities but different structural features.

Uniqueness

(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid is unique due to its fused ring system, which combines the properties of both pyrimidine and benzimidazole moieties. This structural feature enhances its biological activity and makes it a versatile scaffold for drug development.

Properties

IUPAC Name

2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-10(17)5-7-6-15-9-4-2-1-3-8(9)13-12(15)14-11(7)18/h1-4,7H,5-6H2,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHXWJCMBYFRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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